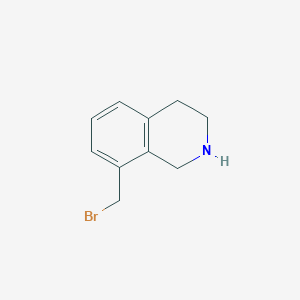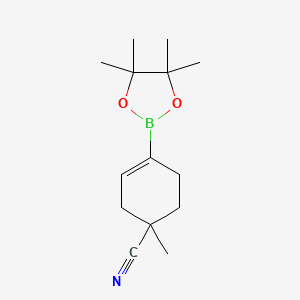
N-(sec-Butyl)-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-Butyl)-3-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a secondary butyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the third position. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(sec-Butyl)-3-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-(sec-butyl)aniline. This can be achieved by treating N-(sec-butyl)aniline with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), Potassium cyanide (KCN)
Coupling: Palladium catalysts (Pd), Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Major Products
Substitution: N-(sec-Butyl)-3-azidoaniline, N-(sec-Butyl)-3-cyanoaniline
Coupling: Biaryl derivatives, Alkyne derivatives
Scientific Research Applications
N-(sec-Butyl)-3-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-3-iodoaniline depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a carbon-containing group through the formation of a palladium complex. The palladium catalyst facilitates the transfer of the carbon group to the benzene ring, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
N-(sec-Butyl)aniline: Lacks the iodine atom, making it less reactive in cross-coupling reactions.
N-(tert-Butyl)-3-iodoaniline: Contains a tertiary butyl group, which can lead to different steric and electronic effects.
N-(sec-Butyl)-4-iodoaniline: Iodine atom is positioned at the fourth position, affecting its reactivity and applications.
Uniqueness
N-(sec-Butyl)-3-iodoaniline is unique due to the combination of the secondary butyl group and the iodine atom at the third position. This specific arrangement allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-butan-2-yl-3-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
GTOGXSJMIKDVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)


![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)







![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
